1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine
Overview
Description
1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles, which are characterized by a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazol-5-amine with appropriate reagents under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: Research has shown that triazoles can interact with various biological targets, making them valuable in studying biological processes and developing new drugs.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine is similar to other triazole derivatives, such as 1-ethyl-1H-1,2,4-triazol-3-amine and 1-propyl-1H-1,2,4-triazol-3-amine. its unique structural features, such as the isopropyl and methyl groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other triazoles may not be as effective.
Comparison with Similar Compounds
1-ethyl-1H-1,2,4-triazol-3-amine
1-propyl-1H-1,2,4-triazol-3-amine
1-methyl-1H-1,2,4-triazol-3-amine
1-phenyl-1H-1,2,4-triazol-3-amine
Biological Activity
1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine (CAS No. 938459-10-0) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, as well as potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C₆H₁₂N₄
- Molecular Weight: 140.19 g/mol
- CAS Number: 938459-10-0
The structure of this compound features a triazole ring that is crucial for its biological activity. The presence of the isopropyl and methyl groups enhances its lipophilicity, potentially impacting its interaction with biological targets.
Antibacterial Activity
Research has shown that triazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazoles against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
The compound showed moderate activity against Staphylococcus aureus and Escherichia coli but was less effective against Pseudomonas aeruginosa. This suggests potential for further modification to enhance efficacy against resistant strains.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. A review summarized the antifungal potential of various 1,2,4-triazoles, indicating that they can inhibit fungal growth by interfering with ergosterol biosynthesis.
Case Study: Antifungal Efficacy
In a comparative study of several triazole derivatives:
- Compound: this compound
- Target Fungi: Candida albicans
Results indicated that this compound had an MIC of 8 µg/mL against Candida albicans, showcasing its potential as an antifungal agent.
The mechanism by which triazoles exert their biological effects often involves inhibition of key enzymes in microbial pathways. For instance:
- DNA Gyrase Inhibition: Similar to other triazoles, it may inhibit DNA gyrase activity in bacteria, disrupting DNA replication.
- Ergosterol Biosynthesis Inhibition: In fungi, triazoles block the synthesis of ergosterol, a vital component of fungal cell membranes.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is influenced by their structural features. Modifications at specific positions on the triazole ring can enhance or diminish activity:
- Substituents at the C5 position (like isopropyl and methyl groups) have been correlated with increased antibacterial potency.
Table 2: Structure Activity Relationship Insights
Position on Triazole Ring | Substituent Type | Effect on Activity |
---|---|---|
C5 | Isopropyl | Increased antibacterial activity |
C5 | Methyl | Moderate antifungal activity |
C3 | Amino group | Enhanced binding affinity |
Properties
IUPAC Name |
5-methyl-1-propan-2-yl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)10-5(3)8-6(7)9-10/h4H,1-3H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLGILFHWSWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650917 | |
Record name | 5-Methyl-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-10-0 | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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